4-Isopropoxy-3,5-dimethoxyaniline
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Overview
Description
4-Isopropoxy-3,5-dimethoxyaniline is an organic compound with the molecular formula C11H17NO3 and a molecular weight of 211.26 g/mol It is a derivative of aniline, characterized by the presence of isopropoxy and dimethoxy groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isopropoxy-3,5-dimethoxyaniline typically involves the nucleophilic substitution of an appropriate precursor. One common method is the reaction of 3,5-dimethoxyaniline with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
4-Isopropoxy-3,5-dimethoxyaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like halogens (e.g., bromine) and bases (e.g., sodium hydroxide) are commonly employed.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted aniline derivatives depending on the reagents used.
Scientific Research Applications
4-Isopropoxy-3,5-dimethoxyaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Isopropoxy-3,5-dimethoxyaniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethoxyaniline: A closely related compound with similar chemical properties but lacking the isopropoxy group.
3,5-Dimethylaniline: Another similar compound with methyl groups instead of methoxy groups.
Uniqueness
4-Isopropoxy-3,5-dimethoxyaniline is unique due to the presence of both isopropoxy and dimethoxy groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C11H17NO3 |
---|---|
Molecular Weight |
211.26 g/mol |
IUPAC Name |
3,5-dimethoxy-4-propan-2-yloxyaniline |
InChI |
InChI=1S/C11H17NO3/c1-7(2)15-11-9(13-3)5-8(12)6-10(11)14-4/h5-7H,12H2,1-4H3 |
InChI Key |
SGVJJOYSUSYMSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1OC)N)OC |
Origin of Product |
United States |
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